molecular formula C5HF4N B1295328 2,3,5,6-Tetrafluoropyridine CAS No. 2875-18-5

2,3,5,6-Tetrafluoropyridine

Cat. No. B1295328
CAS RN: 2875-18-5
M. Wt: 151.06 g/mol
InChI Key: HWIPMBCMGVXOKN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoropyridine (TFP) is an organic compound belonging to the family of pyridine derivatives. It is a colorless liquid with a boiling point of 77°C and a density of 1.44 g/mL. The compound is highly volatile and has a characteristic pungent odor due to its high reactivity. TFP is widely used in the synthesis of organic compounds, pharmaceuticals, and other industrial applications.

Scientific Research Applications

Thermodynamic and Vibrational Studies

2,3,5,6-Tetrafluoropyridine (TFPy) has been the subject of extensive research focusing on its thermodynamic properties and vibrational spectral studies. Selvarani, Balachandran, and Vishwanathan (2014) conducted quantum mechanical calculations to analyze the energies, geometries, and vibrational wave numbers of TFPy. Their research provides valuable insights into molecular stability and bond strength, as well as the charge transfer occurring in the molecule. This research is essential for understanding the fundamental properties of TFPy (Selvarani, Balachandran, & Vishwanathan, 2014).

Charge Density and Crystal Structure Analysis

The charge density distributions and crystal structures of TFPy have been a significant area of research. Stammler, Vishnevskiy, Sicking, and Mitzel (2013) grew crystals of TFPy and analyzed them using X-ray diffraction. Their findings highlight the differences in structures and intermolecular interactions compared to non-substituted pyridine, contributing to a better understanding of its chemical reactivity (Stammler et al., 2013).

Spectroscopic Studies in Ground and Excited States

Investigations into the spectroscopic properties of TFPy, particularly in its ground and excited electronic states, have been conducted. Sheu, Boopalachandran, Kim, and Laane (2015) used infrared and Raman spectra to study the vibrational frequencies of TFPy, complemented by ab initio and density functional theory calculations. Their research provides insights into the structural changes and bonding within TFPy when it is in different electronic states (Sheu, Boopalachandran, Kim, & Laane, 2015).

Chemical Reactivity and Bond Activation

The chemical reactivity and bond activation of TFPy have also been explored. Hatnean and Johnson (2012) studied the C–F activation reactions of TFPy, providing insights into the mechanisms involved in these reactions and the formation of various molecular adducts. This research is crucial for understanding the reactivity of TFPy in various chemical processes (Hatnean & Johnson, 2012).

Mechanism of Action

Target of Action

2,3,5,6-Tetrafluoropyridine is a perfluorinated heteroaromatic compound . It primarily targets C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These nucleophiles play a crucial role in the synthesis of various drug-like systems .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution reaction . This reaction occurs in a two-step addition–elimination mechanism . Initially, the nucleophile is added, and finally, the fluorine atom is eliminated from the pyridine ring . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence Para-fluorine > Ortho-fluorine > Meta-fluorine .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of various drug-like systems . The compound is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . This leads to the formation of 4-substituted this compound derivatives .

Result of Action

The result of the action of this compound is the formation of 4-substituted this compound derivatives . These derivatives are formed when pentafluoropyridine reacts with a wide range of nucleophiles .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the reaction of pentafluoropyridine with malononitrile under basic conditions in DMF at reflux leads to the formation of a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine . .

Safety and Hazards

2,3,5,6-Tetrafluoropyridine is flammable and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . It is also advised to use personal protective equipment and to store it in a well-ventilated place .

Future Directions

The future directions of 2,3,5,6-Tetrafluoropyridine research could involve further exploration of its unique properties and potential applications . There could also be more studies on its synthesis and chemical reactions .

properties

IUPAC Name

2,3,5,6-tetrafluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPMBCMGVXOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182930
Record name Pyridine, 2,3,5,6-tetrafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2875-18-5
Record name 2,3,5,6-Tetrafluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2875-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,5,6-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,5,6-tetrafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,6-Tetrafluoropyridine
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Synthesis routes and methods

Procedure details

80 g of pentafluoropyridine (Janssen) and 111.5 g of zinc power were added to 560 ml of 20% aqueous ammonia. The resulting mixture was stirred at room temperature for 5 hours, and then gently refluxed to remove water using a Dean-Stark trap, to obtain 60.4 g (yield: 84.5%) of the title compound.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
111.5 g
Type
catalyst
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Yield
84.5%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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